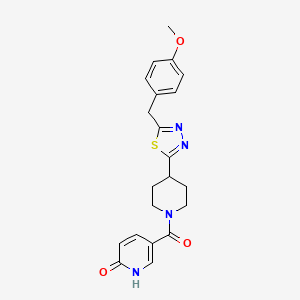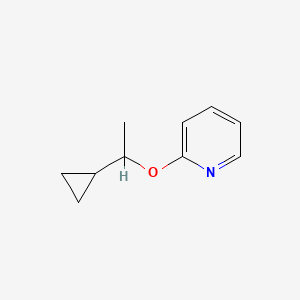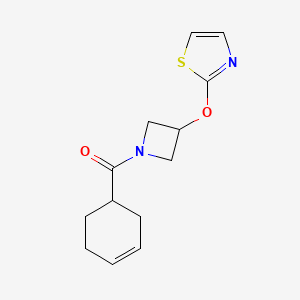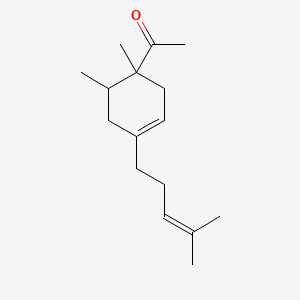![molecular formula C19H13F3N2O3 B2788400 N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide CAS No. 868678-50-6](/img/structure/B2788400.png)
N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide, also known as DFP-10825, is a chemical compound that has attracted significant attention in the field of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide involves the inhibition of the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). COX-2 is an enzyme that is involved in the production of inflammatory mediators, and inhibition of COX-2 activity can reduce inflammation. HDACs are enzymes that are involved in the regulation of gene expression, and inhibition of HDAC activity can lead to changes in gene expression that can have therapeutic effects.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines and chemokines, reduce the proliferation and migration of cancer cells, and induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-angiogenic effects, meaning that it can inhibit the growth of new blood vessels that are necessary for the growth and spread of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide in lab experiments is its high purity and high yield, which allows for accurate and reproducible results. However, one limitation is that the compound is relatively new and has not been extensively studied in vivo, meaning that its effects in living organisms are not well understood.
Zukünftige Richtungen
There are several potential future directions for research on N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide. One area of interest is its potential as a treatment for hepatitis C infection. Further studies are needed to determine the optimal dosage and duration of treatment, as well as its safety and efficacy in humans. Another area of interest is its potential as a treatment for cancer. Studies are needed to determine the optimal combination of N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide with other anti-cancer drugs, as well as its safety and efficacy in humans. Finally, further studies are needed to determine the mechanism of action of N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide in vivo and its potential effects on other biological pathways.
Synthesemethoden
N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide is synthesized through a multi-step process that involves the reaction of 3,4-difluoroaniline with 4-fluorobenzaldehyde to produce a Schiff base intermediate. The intermediate is then reacted with 2-oxo-3-pyridinecarboxylic acid to form the final product, N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide. The synthesis method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. In particular, N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide has been found to inhibit the replication of the hepatitis C virus and has potential as a treatment for hepatitis C infection. It has also been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells.
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O3/c20-13-5-3-12(4-6-13)11-27-24-9-1-2-15(19(24)26)18(25)23-14-7-8-16(21)17(22)10-14/h1-10H,11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSWOKZGPWACCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=C(C=C2)F)F)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[[5-(trifluoromethyl)-1H-imidazol-2-yl]methyl]acetamide](/img/structure/B2788318.png)

![[(E)-(2-amino-1-cyano-2-oxoethylidene)amino] 4-chlorobenzoate](/img/structure/B2788321.png)


![N-(2-fluorophenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2788324.png)
![2-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide](/img/structure/B2788325.png)

methanone](/img/structure/B2788328.png)

![Methyl 2-{[2-(anilinocarbonyl)hydrazino]sulfonyl}benzenecarboxylate](/img/structure/B2788331.png)
![2-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2788333.png)

